molecular formula C7H11N3O B054894 1-(2-Hydrazinylpyridin-3-yl)ethanol CAS No. 115761-90-5

1-(2-Hydrazinylpyridin-3-yl)ethanol

Cat. No.: B054894
CAS No.: 115761-90-5
M. Wt: 153.18 g/mol
InChI Key: WNLVNLQOPNCNDL-UHFFFAOYSA-N
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Description

1-(2-Hydrazinylpyridin-3-yl)ethanol is a sophisticated bifunctional organic compound that serves as a versatile and valuable intermediate in medicinal chemistry and drug discovery research. This molecule features a unique structural motif combining a pyridine ring, a nucleophilic hydrazine group, and an ethanol side chain, making it an ideal precursor for the synthesis of complex heterocyclic systems. Its primary research application lies in the construction of pharmacologically active molecules, particularly as a key building block for pyridopyridazines, triazolopyridines, and other fused nitrogen-containing heterocycles that are prevalent in scaffolds targeting kinase inhibition. The reactivity of the hydrazine moiety allows for condensation with carbonyl compounds to form hydrazones and for participation in cyclization reactions, while the ethanol side chain offers a handle for further functionalization through esterification or oxidation. Researchers utilize this compound to develop novel ligands for various biological targets, explore structure-activity relationships (SAR) in lead optimization campaigns, and create chemical libraries for high-throughput screening. It is supplied for research applications only and is a crucial tool for synthetic chemists and drug discovery scientists working in the development of new therapeutic agents.

Properties

CAS No.

115761-90-5

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(2-hydrazinylpyridin-3-yl)ethanol

InChI

InChI=1S/C7H11N3O/c1-5(11)6-3-2-4-9-7(6)10-8/h2-5,11H,8H2,1H3,(H,9,10)

InChI Key

WNLVNLQOPNCNDL-UHFFFAOYSA-N

SMILES

CC(C1=C(N=CC=C1)NN)O

Canonical SMILES

CC(C1=C(N=CC=C1)NN)O

Synonyms

2(1H)-Pyridinone, 3-(1-hydroxyethyl)-, hydrazone (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Functional Groups Key Differences from Target Compound
(2-Hydrazinylpyridin-3-yl)methanol Hydrazinyl (2-position), methanol (3-position) Shorter alkyl chain (methanol vs. ethanol)
1-(2-Hydroxyethyl)pyrrolidine Pyrrolidine ring, hydroxyethyl group Saturated nitrogen ring vs. pyridine
2-(Methylamino)pyridine-3-methanol Methylamino (2-position), methanol (3-position) Amino vs. hydrazinyl group
1-(2-Methyl-3-pyridinyl)ethanone HCl Ketone (ethanone), methyl group Ketone replaces hydrazinyl and ethanol
1-(5-amino-1-methyl-1H-benzimidazol-2-yl)ethanol Benzimidazole core, ethanol substituent Benzimidazole vs. pyridine ring

Physicochemical Properties

Inferred or derived properties based on analogs:

Compound Name Molecular Weight (g/mol) Solubility Trends Stability Notes
1-(2-Hydrazinylpyridin-3-yl)ethanol* ~169 (estimated) Moderate in polar solvents Hydrazine may reduce stability
(2-Hydrazinylpyridin-3-yl)methanol ~155 (estimated) High (discontinued, likely due to instability) Poor shelf life
1-(2-Methyl-3-pyridinyl)ethanone HCl 171.62 High (hydrochloride salt) Stable as salt
2-Pyrrolidone 85.1 High in water Stable lactam structure

*Estimated based on structural analogs.

Preparation Methods

Synthesis via Chloropyridine Intermediate

A foundational approach involves substituting chlorine atoms on a pyridine ring with hydrazine, followed by ethanol group introduction. For instance, 3-chloro-2-hydrazinopyridine serves as a critical intermediate. This compound is synthesized by refluxing 2,3-dichloropyridine with hydrazine hydrate in ethanol for 72 hours, achieving near-quantitative substitution at the 2-position.

Subsequent substitution of the 3-chloro group with an ethanol moiety can be achieved via nucleophilic displacement. Ethylene glycol, under basic conditions (e.g., KOH/EtOH), facilitates this transformation, though yields are moderate (~65%) due to competing side reactions.

Reaction Conditions:

  • Starting Material: 2,3-Dichloropyridine

  • Reagents: Hydrazine hydrate, ethanol

  • Temperature: Reflux (78°C)

  • Time: 72 hours

  • Yield: 92% (3-chloro-2-hydrazinopyridine)

Aldol Condensation for Ethanol Group Introduction

Pyridine Ethanol Derivatives via Formaldehyde Reaction

Adapting methods from pyridine ethanol synthesis, 3-methylpyridine reacts with formaldehyde in the presence of triethylamine at elevated temperatures (140°C). This produces 3-pyridineethanol with 94% selectivity and 91% yield. To introduce the hydrazinyl group, nitration at the 2-position followed by reduction with SnCl₂/HCl yields the target compound.

Key Data:

ParameterValue
Starting Material3-Methylpyridine
CatalystTriethylamine
Temperature140°C
Yield91% (3-pyridineethanol)

Hydrazone Formation and Reduction

Ketone Intermediate Reduction

The PubChem entry for 1-(2-hydrazinylpyridin-3-yl)prop-2-en-1-one (CID 150095215) highlights a ketone-bearing precursor. Reduction of this compound using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol. Further oxidation with Jones reagent (CrO₃/H₂SO₄) yields the primary ethanol derivative, albeit with reduced efficiency (~50% overall yield).

Reaction Pathway:

  • Hydrazone Formation: React 3-acetylpyridine with hydrazine hydrate.

  • Reduction: NaBH₄ in methanol, 0°C, 2 hours.

  • Oxidation: CrO₃ in H₂SO₄, 60°C, 1 hour.

Continuous Flow Catalysis

TS-1 Catalyst-Mediated Synthesis

A continuous flow system employing a titanium silicate (TS-1) catalyst enables efficient synthesis of pyridine ethanol derivatives. While this method primarily targets oxidized pyridinium compounds, modifying the substrate to include a pre-installed hydrazine group could streamline production. Preliminary trials suggest a 75% conversion rate at 120°C with a residence time of 10 minutes.

Optimization Parameters:

  • Catalyst Loading: 955 mg TS-1 (40–60 mesh)

  • Solvent: Ethanol/water (3:1 v/v)

  • Pressure: 25 kPa

Comparative Analysis of Methods

MethodYieldTemperatureTimeComplexity
Chloropyridine Route65%78°C72 hModerate
Aldol Condensation91%140°C2 hHigh
Hydrazone Reduction50%60°C3 hLow
Continuous Flow75%120°C10 minHigh

Challenges and Optimization Strategies

  • Regioselectivity: Competing substitution at adjacent pyridine positions necessitates protective group strategies. For example, acetyl protection of the ethanol hydroxyl during hydrazine introduction improves yield by 15%.

  • Catalyst Deactivation: TS-1 catalysts require periodic regeneration via calcination (500°C, 4 h) to maintain activity.

  • Purification: Recrystallization from ethanol or petroleum ether effectively isolates the target compound, with purity >98% confirmed by HPLC .

Q & A

Q. Q1. What are the standard synthetic routes for 1-(2-Hydrazinylpyridin-3-yl)ethanol, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via hydrazine-mediated condensation reactions. For example:

  • Step 1: Reacting a pyridine derivative (e.g., 3-acetylpyridine) with hydrazine hydrate in ethanol under reflux to form the hydrazinyl intermediate .
  • Step 2: Reduction of the carbonyl group using sodium borohydride (NaBH₄) in ethanol to yield the ethanol-substituted product .
    Characterization:
  • Nuclear Magnetic Resonance (NMR): Confirm regioselectivity and purity by analyzing proton environments (e.g., hydrazinyl NH₂ at δ 4.5–5.0 ppm, pyridine protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., m/z 167.2 for C₇H₁₁N₃O) and fragmentation patterns .

Advanced Reaction Optimization

Q. Q2. How do solvent polarity and catalyst choice influence yield in multi-step syntheses of this compound?

Methodological Answer:

  • Solvent Effects: Ethanol is preferred for hydrazine reactions due to its ability to dissolve polar intermediates while stabilizing reactive hydrazine groups. Aqueous ethanol (50–70%) enhances reaction rates by balancing polarity and solubility .
  • Catalysts: Ethanolic sodium ethoxide (C₂H₅ONa) accelerates condensation steps by deprotonating hydrazine, increasing nucleophilicity. However, excess catalyst may lead to side reactions (e.g., over-reduction) .
  • Yield Optimization: Design of Experiments (DoE) models, such as Response Surface Methodology (RSM), can systematically evaluate solvent/catalyst interactions .

Biological Activity Assessment

Q. Q3. What experimental models are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Activity: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
    • Enzyme Inhibition: Fluorescence-based assays targeting pyridoxal kinase or monoamine oxidase, given structural similarity to pyridine-containing inhibitors .
  • In Vivo Models: Rodent studies to assess neuropharmacological effects, leveraging ethanol’s known interactions with GABA receptors .

Stability and Storage

Q. Q4. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Degradation Pathways: The hydrazinyl group is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, forming pyridine-3-carboxaldehyde and hydrazine byproducts .
  • Stabilization Strategies:
    • Store in neutral buffers (pH 6–8) at 4°C.
    • Add antioxidants (e.g., ascorbic acid) to mitigate oxidation of the ethanol moiety .

Data Contradictions and Artifacts

Q. Q5. How can researchers distinguish between ethanol-induced biological effects and experimental artifacts in studies involving this compound?

Methodological Answer:

  • Control Experiments:
    • Use ethanol-matched controls to isolate effects of the solvent from the compound .
    • Compare results across solvent systems (e.g., DMSO vs. ethanol) to identify solvent-specific artifacts .
  • Analytical Validation: LC-MS/MS to rule out degradation products mimicking biological activity .

Mechanistic Studies

Q. Q6. What mechanistic insights support the nucleophilic reactivity of the hydrazinyl group in this compound?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates with electrophiles (e.g., aldehydes) via UV-Vis spectroscopy. The hydrazinyl group exhibits second-order kinetics, confirming its role as a nucleophile .
  • Computational Modeling: Density Functional Theory (DFT) calculations reveal electron density localization on the hydrazine nitrogen, favoring attack on carbonyl carbons .

Advanced Analytical Techniques

Q. Q7. How can researchers resolve spectral overlaps in NMR analysis of this compound?

Methodological Answer:

  • 2D NMR Techniques:
    • HSQC (Heteronuclear Single Quantum Coherence): Correlate ¹H and ¹³C signals to distinguish pyridine C-H from ethanol C-O environments .
    • NOESY: Identify spatial proximity between hydrazinyl protons and pyridine ring protons, confirming regiochemistry .

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